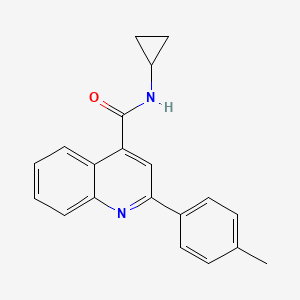

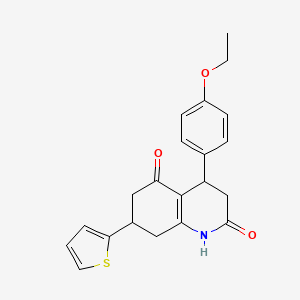

N-cyclopropyl-2-(4-methylphenyl)-4-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals known for their varied biological activities and chemical properties. Quinoline derivatives are extensively studied for their potential in various fields of chemistry and medicine due to their complex molecular structure and significant pharmacological activities.

Synthesis Analysis

The synthesis of cyclopropyl-quinoline derivatives involves diastereoselective cyclopropanation reactions. A notable method includes the regioselective reductive cyclization of a nitro-diester precursor to form cyclopropa[c]quinoline derivatives (S. Yong et al., 2007). Another approach utilized a remarkable cyclopropanation process to assemble di- and trisubstituted cyclopropanecarboxamides (Ramarao Parella et al., 2013).

Molecular Structure Analysis

Crystallographic studies have played a crucial role in understanding the molecular structure of quinoline derivatives. For example, the crystal structure and conformation of Linomide, a quinoline derivative, were determined, providing insights into its structural and functional relationship (K. B. Dasari & T. Srikrishnan, 2002).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The introduction of substituents into the quinoline nucleus significantly impacts its chemical properties and biological activities. The electrochemical behavior of these compounds is also of interest, with studies revealing their redox characteristics (K. Srinivasu et al., 1999).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting point, boiling point, and solubility, are influenced by their molecular structure. These properties are critical for determining their applications in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including acidity, basicity, and reactivity towards various reagents. These properties are essential for their applications in organic synthesis and medicinal chemistry. The synthesis and properties of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids, for instance, demonstrate the importance of substituent effects on antibacterial activity (H. Miyamoto et al., 1995).

Aplicaciones Científicas De Investigación

Antibacterial and DNA-Gyrase Inhibition

A series of 1-substituted quinoline derivatives, including cyclopropyl analogues, have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition capabilities. These compounds were found to exhibit significant antibacterial potency across various bacterial strains, with the cyclopropyl group notably enhancing the activity of the quinoline in antibacterial efficacy and DNA-gyrase inhibition. This highlights the potential application of N-cyclopropyl-2-(4-methylphenyl)-4-quinolinecarboxamide in developing new antibacterial agents targeting DNA gyrase (Domagala et al., 1988).

Synthetic Methodologies

Research into the synthesis of novel quinoline derivatives, including those with cyclopropyl groups, has led to the development of efficient methodologies for creating complex molecular architectures. These synthetic routes are pivotal for constructing compounds that can serve as potent inhibitors of DNA methyltransferase (DNMT) and possess cytotoxicity against cancer cells, demonstrating the relevance of this compound in cancer research and therapy (Rilova et al., 2014).

Radioligand Development for PET Imaging

This compound derivatives have been labeled with carbon-11 to develop potential radioligands for positron emission tomography (PET) imaging of peripheral benzodiazepine receptors. These radioligands offer promising tools for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo, contributing to the understanding and diagnosis of various neurological conditions (Matarrese et al., 2001).

Cytotoxicity and Antitumor Activity

The modification of quinoline compounds to include cyclopropyl groups has been explored for their cytotoxic potential and antitumor effects. These modifications have led to the development of compounds with significant activity against various cancer cell lines and tumors in vivo, indicating the potential of this compound derivatives in cancer treatment (Ichikawa et al., 1992).

Topoisomerase II Inhibition

Compounds related to this compound have been identified as potent inhibitors of mammalian topoisomerase II, a critical enzyme involved in DNA replication and cell division. This activity underlines the potential therapeutic applications of these compounds in targeting cancers through the inhibition of topoisomerase II, providing a mechanism for their cytotoxic effects in cancer cells (Wentland et al., 1993).

Propiedades

IUPAC Name |

N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c1-13-6-8-14(9-7-13)19-12-17(20(23)21-15-10-11-15)16-4-2-3-5-18(16)22-19/h2-9,12,15H,10-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZDZOVGCDFGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)

![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)

![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)

![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)